Compound Description: This compound serves as a potent positive inotrope in dogs. It was a lead compound in a research effort to develop new cardiotonic agents, leading to the exploration of various lactam analogs [].
Relevance: This compound shares the core 1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl moiety with 5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide. The key difference lies in the substituent at the 4-position of the pyridazinone ring. While the target compound has a cycloheptylamino group, compound 6 features a para-acetamidophenyl substituent, highlighting the exploration of diverse substituents for inotropic activity optimization [].
Compound Description: This compound is a lactam analog of compound 6 and exhibits inotropic activity with an ED50 of 24 μg/kg after intravenous administration to anesthetized dogs [].
Relevance: This compound represents a lactam analog of compound 6 and, similarly to the target compound 5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide, possesses the 1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl moiety. The significant difference lies in the presence of an indol-2-one ring system directly attached to the pyridazinone in compound 16, compared to the substituted benzenesulfonamide in the target compound. This difference highlights the exploration of ring systems fused to the pyridazinone core for potential activity enhancement [].
Compound Description: This compound, a geminal dimethyl analog of compound 16, demonstrates a 3.5-fold increase in inotropic potency compared to its parent compound, with an ED50 of 6.8 μg/kg after intravenous administration []. Notably, it exhibits remarkable oral activity, with an estimated ED50 of 25 μg/kg in conscious dogs and a sustained inotropic effect lasting over 8 hours. These features make it one of the most potent and long-acting oral inotropes identified to date [].
Relevance: LY195115 (20) shares the 1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl core with 5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide. The key structural difference lies in the presence of a 3,3-dimethyl substituted indol-2-one ring fused to the pyridazinone in LY195115, while the target compound has a substituted benzenesulfonamide moiety. This comparison emphasizes the impact of different substituents at the 5-position of the pyridazinone ring on both potency and pharmacokinetic properties, like oral bioavailability and duration of action [].
Compound Description: This compound exhibits potent inotropic activity with an ED50 of 1.5 μg/kg after intravenous administration to anesthetized dogs. It also shows a long duration of action, with demonstrable inotropic effects lasting over 7 hours after oral administration []. Furthermore, it potently inhibits cAMP phosphodiesterase derived from canine cardiac sarcoplasmic reticulum (SR-PDE) with an IC50 of 13 nM [].
Relevance: This compound, like 5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide, contains the 1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl pharmacophore. The most notable structural difference is the presence of a spirocyclopropyl ring fused to the indol-2-one system in compound 11, while the target compound features a substituted benzenesulfonamide group. This structural variation highlights the exploration of spirocyclic systems for enhancing inotropic potency and duration of action [].
Compound Description: This deuterated analog of LY195115 was synthesized for metabolic and pharmacokinetic studies of this potent cardiotonic agent [].
Relevance: This compound demonstrates the importance of LY195115 as a lead compound for cardiotonic drug development. The deuterium labeling allows researchers to track its metabolic fate and understand its pharmacokinetic behavior, providing valuable information for optimizing drug design. While 5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide represents a different structural class, the research emphasis on LY195115 highlights the ongoing interest in dihydropyridazinone derivatives as cardiotonic agents [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.